3-(1-ethyl-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine
Overview
Description
3-(1-ethyl-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This particular compound features an ethyl group, an iodine atom, and a methyl group attached to the pyrazole ring, and a pyridine ring attached to the pyrazole at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-ethyl-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine typically involves the following steps:
Formation of the Pyrazole Core: : The pyrazole ring can be synthesized through the reaction of hydrazine with β-keto esters or β-diketones.
Introduction of Substituents: : Ethylation, methylation, and iodination steps are performed to introduce the ethyl, methyl, and iodine groups, respectively.
Coupling with Pyridine: : The final step involves the coupling of the pyrazole core with the pyridine ring, often using palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using reactors designed for large-scale chemical reactions. The process would involve careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(1-ethyl-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine can undergo various types of chemical reactions, including:
Oxidation: : The iodine atom can be oxidized to form iodate or iodide derivatives.
Reduction: : The pyridine ring can be reduced to form pyridine derivatives.
Substitution: : The ethyl and methyl groups can undergo substitution reactions with different nucleophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: : Nucleophiles like halides, amines, and alcohols are used in substitution reactions.
Major Products Formed
Oxidation: : Iodates and iodides.
Reduction: : Reduced pyridine derivatives.
Substitution: : Substituted pyrazole and pyridine derivatives.
Scientific Research Applications
3-(1-ethyl-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine has several applications in scientific research:
Chemistry: : It is used as a building block in the synthesis of more complex organic compounds.
Biology: : It can be used as a probe in biological studies to understand cellular processes.
Medicine: : It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: : It can be used in the development of new materials and chemicals.
Mechanism of Action
The mechanism by which 3-(1-ethyl-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the context of its use.
Comparison with Similar Compounds
3-(1-ethyl-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine is similar to other pyrazole derivatives, but its unique combination of substituents gives it distinct properties. Some similar compounds include:
1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid
4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid
These compounds share the pyrazole core but differ in their substituents, leading to variations in their chemical behavior and applications.
Properties
IUPAC Name |
3-(1-ethyl-4-iodo-5-methylpyrazol-3-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12IN3/c1-3-15-8(2)10(12)11(14-15)9-5-4-6-13-7-9/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVOPYCLSOOLNAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C2=CN=CC=C2)I)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12IN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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